Methyl 2-[(2-oxopropyl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with an appropriate amine under controlled conditions. One common method includes the use of a base catalyst to facilitate the addition of the amine to the acrylate. The reaction is usually carried out in a solvent such as methanol or ethanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Substitution: Sodium methoxide in methanol at 25-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-oxopropyl)amino]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: A simpler ester with similar reactivity but lacks the amine group.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Methyl methacrylate: Contains an additional methyl group on the acrylate moiety, leading to different reactivity and applications.
Uniqueness
Methyl 2-[(2-oxopropyl)amino]prop-2-enoate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters or amines. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
58178-07-7 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-(2-oxopropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)4-8-6(2)7(10)11-3/h8H,2,4H2,1,3H3 |
InChI Key |
QZCFAUQFXXRHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.